molecular formula C15H19BrClN3O2 B6461361 ethyl 4-[(3-bromophenyl)(cyano)methyl]piperazine-1-carboxylate hydrochloride CAS No. 2548975-07-9

ethyl 4-[(3-bromophenyl)(cyano)methyl]piperazine-1-carboxylate hydrochloride

Cat. No.: B6461361
CAS No.: 2548975-07-9
M. Wt: 388.69 g/mol
InChI Key: RFMCOBJKYDGCSN-UHFFFAOYSA-N
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Description

The compound “ethyl 4-[(3-bromophenyl)(cyano)methyl]piperazine-1-carboxylate hydrochloride” is a complex organic molecule. It contains a piperazine ring, which is a common feature in many pharmaceuticals and other biologically active compounds . The presence of a bromophenyl group and a cyano group attached to the piperazine ring could potentially give this compound unique properties, although specific details would depend on the exact spatial arrangement of these groups.


Molecular Structure Analysis

The exact molecular structure of this compound would depend on the specific spatial arrangement of the bromophenyl and cyano groups around the piperazine ring. X-ray diffraction studies could potentially be used to determine the exact structure .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the bromophenyl and cyano groups. For example, the bromine atom in the bromophenyl group could potentially be replaced by other groups in a substitution reaction .

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological targets. Piperazine derivatives are known to have a wide range of biological activities, including antibacterial, antifungal, anticancer, and antiparasitic activities .

Properties

IUPAC Name

ethyl 4-[(3-bromophenyl)-cyanomethyl]piperazine-1-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18BrN3O2.ClH/c1-2-21-15(20)19-8-6-18(7-9-19)14(11-17)12-4-3-5-13(16)10-12;/h3-5,10,14H,2,6-9H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFMCOBJKYDGCSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(C#N)C2=CC(=CC=C2)Br.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19BrClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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